molecular formula C9H9N3O4 B2495154 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid CAS No. 72117-60-3

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid

Cat. No. B2495154
CAS RN: 72117-60-3
M. Wt: 223.188
InChI Key: GNXRPOMTPYCTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid is an organic compound . It is part of a collection of rare and unique chemicals provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . The synthesis of these derivatives involves various reactions, including esterification and acylation .


Molecular Structure Analysis

The molecular structure of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid can be analyzed using various chemistry software . The structure data file is available for download .

Safety And Hazards

The safety data sheet for benzoic acid, a similar compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also classified as a combustible dust .

properties

IUPAC Name

2-[(2-hydrazinyl-2-oxoacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c10-12-8(14)7(13)11-6-4-2-1-3-5(6)9(15)16/h1-4H,10H2,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXRPOMTPYCTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid

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